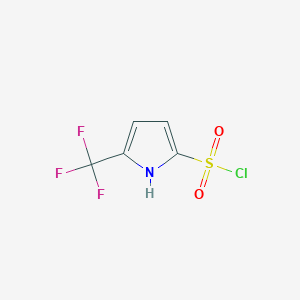

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Several methods have been reported for synthesizing this compound. One notable derivative, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , serves as a chemical intermediate for various crop-protection products. The synthesis of 2,3,5-DCTF involves diverse approaches .

Molecular Structure Analysis

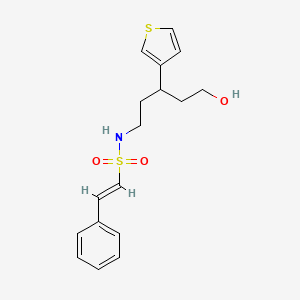

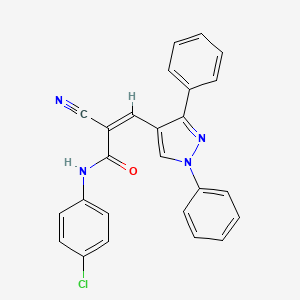

The molecular structure of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride comprises a pyrrole ring with a trifluoromethyl group (–CF₃) and a sulfonyl chloride moiety (–SO₂Cl). The trifluoromethyl group contributes unique physicochemical properties, while the pyrrole ring imparts specific characteristics .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity depends on the functional groups present, especially the sulfonyl chloride. Researchers have explored its utility as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

科学的研究の応用

Synthesis and Chemical Reactions

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride plays a crucial role in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides, which have been studied for their inhibitory activities against secretory phospholipase A₂ (Nakayama et al., 2011). Additionally, it is used in the formation of pyrroles from substituted beta-alkynyl ketones and amines, catalyzed by silver trifluoromethanesulfonate or cationic Au(I) complexes (Harrison et al., 2006).

Sulfonation and Cyclisation

Sulfonation of various 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile has been researched, leading to the development of clean and simple protocols for synthesizing sulfonyl chloride derivatives (Janosik et al., 2006). Moreover, trifluoromethanesulfonic acid has been shown to be an effective catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to produce pyrrolidines, highlighting the importance of sulfonyl chloride in cationic cyclisations (Haskins & Knight, 2002).

Solid-Phase Synthesis and Antitumor Activity

The compound is also utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting its role in polymer-supported chemistry (Holte et al., 1998). In addition, novel sulfonyl 5-fluorouracil derivatives synthesized via the reaction with sulfonyl chloride have been assayed for anticancer activities, showing its potential in medicinal chemistry (Yan et al., 2009).

作用機序

The exact mechanism of action for 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride may vary depending on its application. In crop protection, derivatives of this compound likely interact with biological targets, affecting pests or pathogens. Further studies are needed to elucidate specific mechanisms .

特性

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3NO2S/c6-13(11,12)4-2-1-3(10-4)5(7,8)9/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCHLWPVAOGIEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2757536.png)

![4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide](/img/structure/B2757542.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2757544.png)

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2757546.png)

![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2757547.png)

![5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione](/img/structure/B2757548.png)

![1-(4-methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2757549.png)

![[1-[(Methylamino)methyl]cyclopropyl]methanol HCl](/img/structure/B2757554.png)